molecular formula C20H38O4Zn B1684290 Zinc decanoate CAS No. 13040-17-0

Zinc decanoate

Cat. No.: B1684290
CAS No.: 13040-17-0
M. Wt: 407.9 g/mol
InChI Key: NVKSAUAQUPYOPO-UHFFFAOYSA-L
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Description

Zinc decanoate is an organozinc compound with the chemical formula C₁₀H₂₀O₂Zn . It is a zinc salt of decanoic acid, also known as capric acid. This compound is part of the broader class of zinc carboxylates, which are commonly referred to as metallic soaps. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc decanoate can be synthesized through the reaction of zinc oxide or zinc hydroxide with decanoic acid. The reaction typically involves heating the reactants in an inert atmosphere to facilitate the formation of the zinc salt. The general reaction is as follows: [ \text{ZnO} + 2 \text{C₁₀H₂₀O₂} \rightarrow \text{Zn(C₁₀H₁₉O₂)₂} + \text{H₂O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc oxide with decanoic acid in a solvent such as toluene or xylene. The mixture is heated under reflux conditions to ensure complete reaction. The product is then purified through filtration and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Zinc decanoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form zinc oxide and decanoic acid.

    Reduction: It can be reduced to zinc metal and decanoic acid under specific conditions.

    Substitution: this compound can participate in substitution reactions where the decanoate group is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Oxygen or air can be used as oxidizing agents.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be employed.

    Substitution: Various ligands such as halides or phosphines can be used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Zinc decanoate, a zinc salt of decanoic acid with the chemical formula C20H38O4ZnC_{20}H_{38}O_4Zn, is a compound with diverse applications, stemming from its unique structural and chemical properties. Research indicates that its non-centrosymmetric structure and the lamellar stacking of its sheets contribute to its effectiveness in various applications.

Scientific Research Applications

  • Anti-corrosion Agent: this compound can serve as an effective anti-corrosive agent for metal surfaces. It achieves this by creating protective films that prevent oxidation and corrosion.
  • Improving Material Properties: The incorporation of this compound into polymers has been shown to improve the mechanical properties and resistance to environmental degradation of the material.
  • Potential Dermatological Applications: Research into the biological interactions of this compound suggests it may be useful in dermatological formulations, though caution is advised due to potential irritant effects.

Decanoic acid, also known as capric acid, is a saturated fatty acid with the formula CH3(CH2)8COOHCH_3(CH_2)_8COOH .

Uses of Decanoic Acid

  • Artificial flavors and perfumes Decanoic acid is used in the manufacture of esters for artificial fruit flavors and perfumes .
  • Chemical synthesis It is also used as an intermediate in chemical syntheses . It is used in organic synthesis and industrially in the manufacture of perfumes, lubricants, greases, rubber, dyes, plastics, food additives, and pharmaceuticals .
  • Pharmaceuticals Caprate ester prodrugs of various pharmaceuticals are available . Forming a salt or ester with a drug will increase its lipophilicity and its affinity for adipose tissue .
  • Effects Capric acid acts as a non-competitive AMPA receptor antagonist at therapeutically relevant concentrations, in a voltage- and subunit-dependent manner, and this is sufficient to explain its antiseizure effects .

Mechanism of Action

The mechanism of action of zinc decanoate involves its interaction with cellular components and enzymes. Zinc ions released from this compound can bind to various proteins and enzymes, altering their activity. This interaction can affect cellular processes such as protein synthesis, DNA replication, and enzyme function. The decanoate moiety can also interact with lipid membranes, influencing membrane fluidity and permeability .

Comparison with Similar Compounds

  • Zinc octanoate
  • Zinc nonanoate
  • Zinc undecanoate
  • Zinc dodecanoate
  • Zinc pivalate
  • Zinc stearate
  • Zinc palmitate
  • Zinc oleate
  • Zinc azelate

Comparison: Zinc decanoate is unique among zinc carboxylates due to its specific chain length, which imparts distinct physical and chemical properties. Compared to shorter-chain zinc carboxylates like zinc octanoate, this compound has higher hydrophobicity and lower solubility in water. This makes it more suitable for applications requiring water-resistant properties. Additionally, this compound’s longer chain length provides enhanced stability in certain industrial processes .

Biological Activity

Zinc decanoate, a zinc salt of decanoic acid, is a compound that has garnered interest for its potential biological activities. This article delves into its properties, mechanisms of action, and applications based on recent research findings.

This compound has the molecular formula C20H38O4Zn\text{C}_{20}\text{H}_{38}\text{O}_4\text{Zn} and is classified as a zinc carboxylate. The structure consists of a zinc ion coordinated with two decanoate anions, forming a stable complex. Its unique properties arise from the combination of the zinc ion's biological significance and the fatty acid's hydrophobic characteristics, which may enhance membrane permeability and bioactivity.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that zinc complexes, including those with fatty acids like decanoate, can inhibit the growth of various pathogens. A study highlighted that zinc carboxylates possess significant antimicrobial effects against both Gram-positive and Gram-negative bacteria . This property is particularly relevant in dermatological applications, where such compounds can be used in formulations to treat skin infections.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Anti-inflammatory Effects

Zinc is well-known for its anti-inflammatory properties, which are also present in its carboxylate forms. This compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways. This effect can be beneficial in treating conditions such as acne or dermatitis, where inflammation plays a crucial role.

Cellular Mechanisms

Zinc ions are essential for numerous biological processes, including enzyme function, DNA synthesis, and cell signaling. This compound can facilitate these processes due to its ability to release zinc ions upon dissolution. It has been shown to interact with cellular membranes effectively, enhancing the bioavailability of zinc and its uptake by cells .

Case Studies

  • Dermatological Applications : A clinical trial assessed the efficacy of this compound in treating acne vulgaris. Patients receiving topical formulations containing this compound showed a significant reduction in lesion count compared to placebo groups .
  • Wound Healing : Another study investigated the effects of this compound on wound healing in diabetic rats. The results indicated accelerated healing rates and improved tissue regeneration in treated animals compared to controls .
  • Cancer Research : Preliminary studies have evaluated the cytotoxic effects of zinc carboxylates on cancer cell lines. This compound demonstrated selective cytotoxicity against certain tumor cells while sparing normal cells, suggesting potential applications in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for zinc decanoate, and how do reaction conditions influence its purity and yield?

Classification: Basic
Methodological Answer:
this compound is typically synthesized via metathesis reactions between sodium decanoate and zinc salts (e.g., ZnSO₄). Key parameters include:

  • Stoichiometric ratios : A 2:1 molar ratio of decanoic acid to zinc precursor ensures complete neutralization .
  • Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance solubility and yield, while nonpolar solvents may lead to incomplete reactions .
  • Temperature control : Reactions conducted at 60–80°C minimize side products (e.g., zinc oxide impurities) .
    Post-synthesis, purification via recrystallization in hexane or diethyl ether is critical to isolate crystalline this compound with >90% purity . Yield optimization requires monitoring pH and avoiding excess humidity, which promotes hydrolysis .

Q. How do variations in alkyl chain length affect the crystal structure and thermal stability of zinc carboxylates, including this compound?

Classification: Advanced
Methodological Answer:
Alkyl chain length significantly impacts structural packing and thermal behavior:

  • Crystal structure : Even-numbered chains (e.g., decanoate, C10) adopt a monoclinic C2 space group with lamellar stacking perpendicular to the c-axis. Odd-numbered chains (e.g., nonanoate, C9) crystallize in Pc space groups, showing interdigitation-free layers .
  • Interlayer spacing : Decanoate exhibits smaller CH₃–CH₃ gaps (3.741 Å) compared to nonanoate (4.115 Å), enhancing van der Waals interactions and thermal stability .
  • Thermal degradation : Longer chains (C10–C18) exhibit higher decomposition temperatures (220–250°C) due to increased hydrophobic interactions, as confirmed by TGA .

Table 1: Structural Parameters of Zinc Carboxylates

CarboxylateChain LengthSpace GroupCH₃–CH₃ Spacing (Å)
NonanoateC9Pc4.115
DecanoateC10C23.741
OleateC18Pc4.119

Q. How should researchers address discrepancies in reported space group assignments for this compound across different studies?

Classification: Advanced (Data Contradiction Analysis)
Methodological Answer:
Discrepancies in space group assignments (e.g., C2 vs. C2/m) arise from sample polymorphism and diffraction limitations. To resolve these:

Multi-technique validation : Combine single-crystal XRD (for unambiguous symmetry determination) with synchrotron PXRD and solid-state NMR. For example, this compound’s C2 assignment was confirmed via Rietveld refinement and <sup>13</sup>C NMR, which identified distinct methylene/methyl carbon shifts .

Twinned crystal analysis : Refine datasets using inversion twin models (e.g., 82/18 twinning in decanoate) to avoid misinterpretation of systematic absences .

Cross-reference FTIR : Bidentate carboxylate vibrations (νasym(COO⁻) ≈ 1540 cm⁻¹) confirm coordination modes consistent with C2 symmetry .

Q. What spectroscopic and diffraction techniques are most effective for characterizing the polymorphic forms of this compound?

Classification: Basic (Experimental Design)
Methodological Answer:
A multi-technique approach is essential:

  • PXRD : Identifies polymorphs via distinct 00l reflections (2θ < 15°). Decanoate’s monoclinic phase shows peaks at 2θ = 5.2°, 10.5°, and 15.8° .
  • Solid-state NMR : <sup>67</sup>Zn NMR quadrupolar coupling constants (CQ ≈ 12 MHz) differentiate coordination environments, while <sup>13</sup>C NMR resolves chain packing anomalies .
  • FTIR : Symmetric/asymmetric COO⁻ stretches (1400–1600 cm⁻¹) and CH₂ scissoring modes (720 cm⁻¹) indicate lamellar order .
  • Thermal analysis : DSC reveals phase transitions (e.g., melting at 85–90°C) correlated with polymorphic shifts .

Q. What role does the lamellar stacking arrangement play in the material properties of this compound, and how can this be manipulated for specific applications?

Classification: Advanced
Methodological Answer:
The lamellar structure governs hydrophobicity, mechanical stability, and ion-transport properties:

  • Hydrophobicity : Tight CH₃–CH₃ spacing (3.741 Å) creates a dense hydrophobic layer, making decanoate suitable for corrosion-resistant coatings .
  • Thermal conductivity : Anisotropic stacking along the c-axis enhances heat dissipation in polymer composites .
  • Manipulation strategies :
    • Chain branching : Introducing unsaturated bonds (e.g., oleate) disrupts stacking, reducing melting points .
    • Co-crystallization : Blending with shorter-chain carboxylates (e.g., C8) introduces defects, tuning solubility for drug delivery systems .

Properties

IUPAC Name

zinc;decanoate
Source PubChem
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InChI

InChI=1S/2C10H20O2.Zn/c2*1-2-3-4-5-6-7-8-9-10(11)12;/h2*2-9H2,1H3,(H,11,12);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKSAUAQUPYOPO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00890685
Record name Decanoic acid, zinc salt (2:1)
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Molecular Weight

407.9 g/mol
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CAS No.

13040-17-0, 90342-29-3
Record name Zinc decanoate
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Record name Decanoic acid, zinc salt, basic
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Record name Decanoic acid, zinc salt (2:1)
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Record name Zinc decanoate
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Retrosynthesis Analysis

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